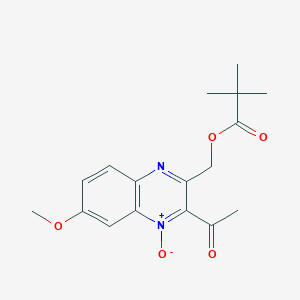
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide, also known as PQ1, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. PQ1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been used in a variety of scientific research applications, including the study of oxidative stress, mitochondrial function, and apoptosis. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress in various cell types. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to modulate mitochondrial function and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is not fully understood, but it is believed to involve the inhibition of mitochondrial complex III, resulting in the modulation of mitochondrial function and the production of ROS. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to activate the p38 MAPK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of ROS production, and the induction of apoptosis. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its ability to modulate mitochondrial function and induce apoptosis in cancer cells. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new analogs with improved pharmacokinetic properties and increased potency. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
Conclusion
In conclusion, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
Synthesis Methods
The synthesis of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetyl-7-methoxyquinoxaline with pivaloyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The resulting product is a white crystalline solid with a melting point of 151-153°C.
properties
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10(20)15-13(9-24-16(21)17(2,3)4)18-12-7-6-11(23-5)8-14(12)19(15)22/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAALIEEIHXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 2,2-dimethylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


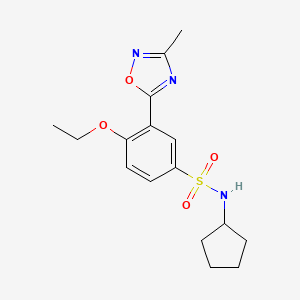

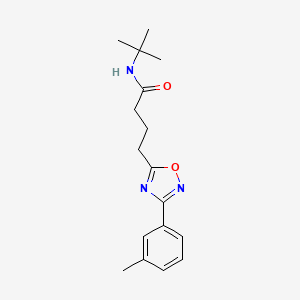
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)

![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)
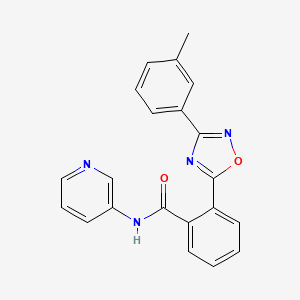
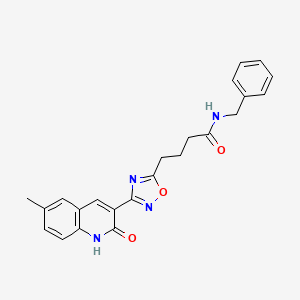
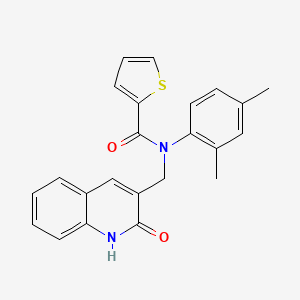
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)


